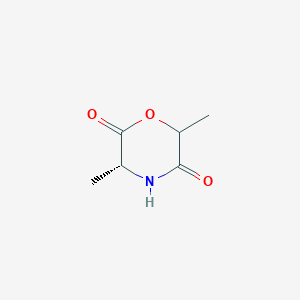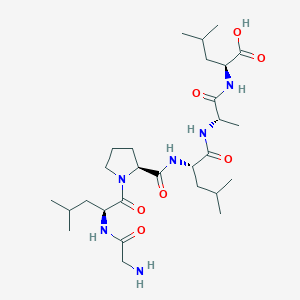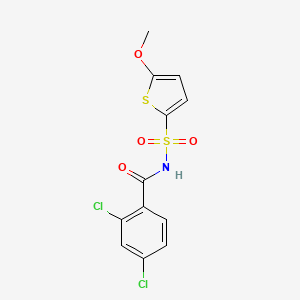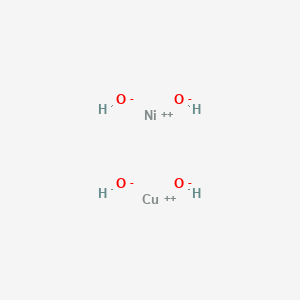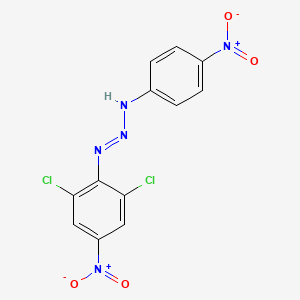
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. This compound is characterized by the presence of a methylamino group attached to the fluorenone structure. Fluorenones are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one typically involves the following steps:
Formation of the Fluorenone Core: The fluorenone core can be synthesized through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the fluorenone core with methylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes:
Raw Material Preparation: High-purity biphenyl derivatives and methylamine are prepared.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted fluorenones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorenone core can intercalate into DNA, potentially affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: The parent compound without the methylamino group.
4a-(Amino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A similar compound with an amino group instead of a methylamino group.
4a-(Ethylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A derivative with an ethylamino group.
Uniqueness
4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
499773-57-8 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
4a-(methylamino)-2,3,4,9a-tetrahydro-1H-fluoren-9-one |
InChI |
InChI=1S/C14H17NO/c1-15-14-9-5-4-8-12(14)13(16)10-6-2-3-7-11(10)14/h2-3,6-7,12,15H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
JNTLWVFWAIIDAD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC12CCCCC1C(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


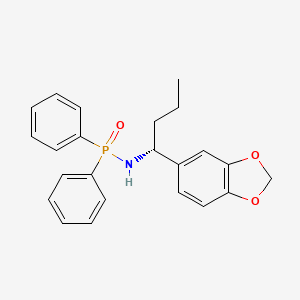
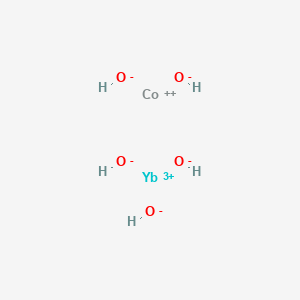
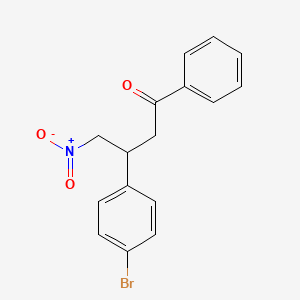
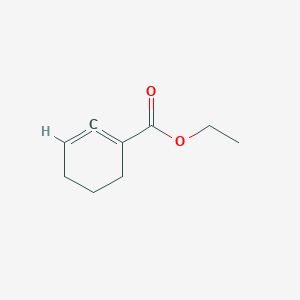
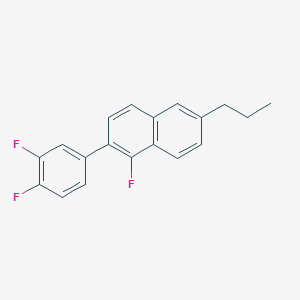
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
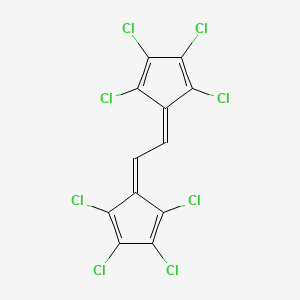
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
